molecular formula C10H15O6- B15288613 Ethyl diaceto acetate

Ethyl diaceto acetate

Cat. No.: B15288613
M. Wt: 231.22 g/mol
InChI Key: PRZGZMLNPMASKB-UHFFFAOYSA-M
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Description

Ethyl diaceto acetate is an organic compound that serves as an important intermediate in various chemical reactions. It is a colorless liquid with a fruity odor and is widely used in the synthesis of numerous organic compounds. This compound is particularly valuable in the field of organic chemistry due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl diaceto acetate is typically synthesized through the Claisen condensation of ethyl acetate. This reaction involves the self-condensation of two molecules of ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

    Enolate Formation: Ethyl acetate is deprotonated by sodium ethoxide to form an enolate ion.

    Condensation: The enolate ion attacks another molecule of ethyl acetate, resulting in the formation of this compound and ethanol.

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, this compound is produced by the reaction of diketene with ethanol. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl diaceto acetate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, lithium diisopropylamide (LDA)

    Alkylating Agents: Alkyl halides

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

    Ethyl 3-hydroxybutyrate: Formed by reduction

    Substituted Derivatives: Formed by alkylation

    Heterocyclic Compounds: Formed by condensation reactions

Mechanism of Action

The mechanism of action of ethyl diaceto acetate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new chemical bonds. This reactivity makes this compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl diaceto acetate is similar to other β-keto esters, such as:

  • Methyl acetoacetate
  • Diethyl malonate
  • Acetylacetone

Uniqueness

This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and stability under various conditions set it apart from other similar compounds .

Conclusion

This compound is a highly valuable compound in the field of organic chemistry, with numerous applications in scientific research, medicine, and industry. Its versatility and reactivity make it an essential intermediate in the synthesis of a wide variety of organic compounds.

Properties

Molecular Formula

C10H15O6-

Molecular Weight

231.22 g/mol

IUPAC Name

ethyl 3-oxobutanoate;3-oxobutanoate

InChI

InChI=1S/C6H10O3.C4H6O3/c1-3-9-6(8)4-5(2)7;1-3(5)2-4(6)7/h3-4H2,1-2H3;2H2,1H3,(H,6,7)/p-1

InChI Key

PRZGZMLNPMASKB-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC(=O)C.CC(=O)CC(=O)[O-]

Origin of Product

United States

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